molecular formula C19H30N2O2 B14990512 2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

Cat. No.: B14990512
M. Wt: 318.5 g/mol
InChI Key: CJNQDUUKUXFEEZ-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Incorporation of the Ethylbutanamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity. The ethylbutanamide moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Methoxyphenyl Compounds: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share the methoxyphenyl group.

Uniqueness

2-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is unique due to the combination of its structural features, which confer specific biological and pharmacological properties. The presence of the pyrrolidine ring, methoxyphenyl group, and ethylbutanamide moiety in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-ethyl-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]butanamide

InChI

InChI=1S/C19H30N2O2/c1-4-15(5-2)19(22)20-14-18(21-12-6-7-13-21)16-8-10-17(23-3)11-9-16/h8-11,15,18H,4-7,12-14H2,1-3H3,(H,20,22)

InChI Key

CJNQDUUKUXFEEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCCC2

Origin of Product

United States

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